molecular formula C11H9N3OS B11677112 Isonicotinic acid, 2-thenylidenehydrazide CAS No. 79728-82-8

Isonicotinic acid, 2-thenylidenehydrazide

Cat. No.: B11677112
CAS No.: 79728-82-8
M. Wt: 231.28 g/mol
InChI Key: VQHKTXKJAYPSHY-MDWZMJQESA-N
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Description

Isonicotinic acid, 2-thenylidenehydrazide is a derivative of isonicotinic acid, which is known for its significant role in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinic acid, 2-thenylidenehydrazide typically involves the reaction of isonicotinic acid hydrazide with suitable aldehydes or ketones. One common method includes the reaction of isonicotinic acid hydrazide with 2-thenylidenehydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for a certain period .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid, 2-thenylidenehydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various hydrazone derivatives, oxides, and substituted hydrazides. These products have significant applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of isonicotinic acid, 2-thenylidenehydrazide involves its interaction with specific molecular targets. It is known to inhibit the formation of mycobacterial cell walls by targeting enzymes involved in the biosynthesis of mycolic acids. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death . The compound is also metabolized by hepatic enzymes, which can lead to the formation of reactive intermediates that exert additional biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isonicotinic acid, 2-thenylidenehydrazide is unique due to its specific structural features that confer distinct biological activities. Unlike other similar compounds, it has a broader spectrum of applications in both medicinal and industrial fields. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .

Properties

CAS No.

79728-82-8

Molecular Formula

C11H9N3OS

Molecular Weight

231.28 g/mol

IUPAC Name

N-[(E)-thiophen-2-ylmethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C11H9N3OS/c15-11(9-3-5-12-6-4-9)14-13-8-10-2-1-7-16-10/h1-8H,(H,14,15)/b13-8+

InChI Key

VQHKTXKJAYPSHY-MDWZMJQESA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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